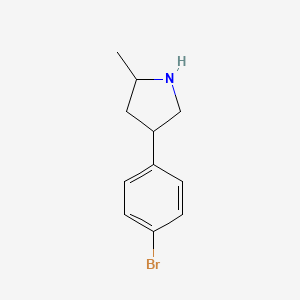
4-(4-Bromophenyl)-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and the functional groups present in it.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (for example, addition, substitution, or redox reaction), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
4-(4-Bromophenyl)-2-methylpyrrolidine has shown potential in the field of antimicrobial and antifungal activities. For instance, compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, such as 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, making them potential candidates for fungicide development (Cvetković et al., 2019).
Anticonvulsant Activity
The compound has also been studied for its potential anticonvulsant properties. Related derivatives, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated protective effects in maximal electroshock seizure tests in rats, suggesting their utility in managing convulsions (Unverferth et al., 1998).
Bromodomain Inhibitors
Compounds such as 1-methyl-4-phenylpyrrolidin-2-one, which are structurally related to 4-(4-Bromophenyl)-2-methylpyrrolidine, have been used in the development of bromodomain inhibitors. These inhibitors are essential in the study of epigenetic modulations and have potential therapeutic applications in cancer treatment (Hilton-Proctor et al., 2020).
Electrodialysis Applications
In the field of electrodialysis, derivatives like 1-methylpyrrolidine have been used to enhance the stability and performance of anion exchange membranes. These membranes are crucial in processes like water desalination and wastewater treatment (Jiang et al., 2018).
Neuroprotection
Derivatives of 4-(4-Bromophenyl)-2-methylpyrrolidine have shown potential in neuroprotection. Compounds like 2R,4R-APDC have been effective in attenuating neuronal degeneration, indicating their potential use in treating neurodegenerative diseases (Battaglia et al., 1998).
Corrosion Inhibition
In the industrial sector, derivatives of 1-methylpyrrolidin-1-ium bromide have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating good inhibition efficiency and potential for industrial applications (Hegazy et al., 2016).
Catalytic Applications
Compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, like 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in organic synthesis and pharmaceutical manufacturing (Ruiz-Olalla et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Direcciones Futuras
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEQAQWNRALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2864301.png)
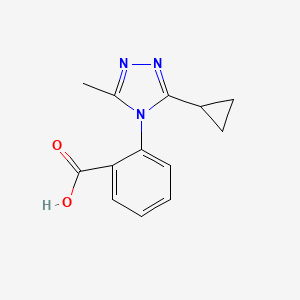
![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
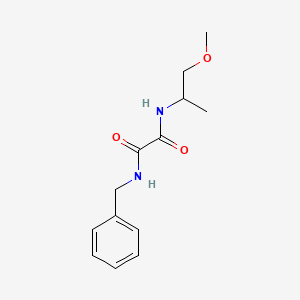
![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)
![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)
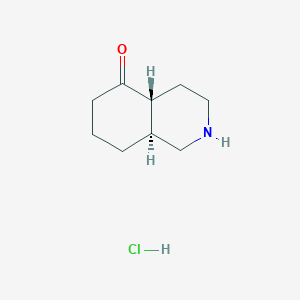
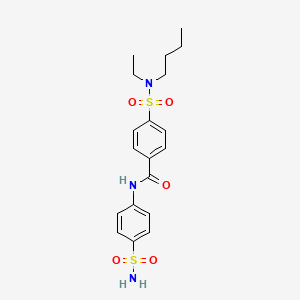
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
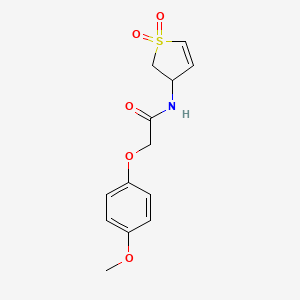
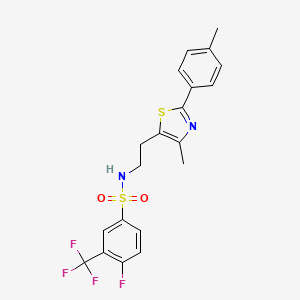
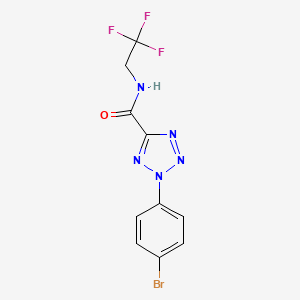
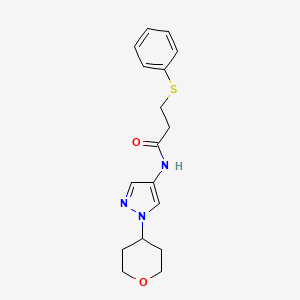
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)